molecular formula C10H11FO2 B2862411 Ethyl 2-fluoro-2-phenylacetate CAS No. 643-77-6

Ethyl 2-fluoro-2-phenylacetate

Cat. No. B2862411
CAS RN: 643-77-6
M. Wt: 182.194
InChI Key: QSMFFTZAVJGGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-2-phenylacetate is a chemical compound with the molecular formula C10H11FO2 . It is one of the major aroma components of Ligustrum japonicum and has been reported to be one of the key compounds responsible for the sweet-like off-flavor in Aglianico del Vulture wine .


Synthesis Analysis

The synthesis of Ethyl 2-fluoro-2-phenylacetate involves various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .


Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-2-phenylacetate can be analyzed using various spectroscopic techniques . The compound has free spectra: 4 NMR, and 1 MS .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The reaction involves free radical bromination, nucleophilic substitution, oxidation . Ethyl Phenyl Acetate can be synthesized through various chemical processes, primarily involving esterification reactions .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-2-phenylacetate is a colorless or nearly colorless transparent liquid, with a strong and sweet aroma of honey . It has a density of 1.03g/mL at 25°C (lit.), and a boiling point of 229°C (lit.) . It is insoluble in water, but miscible with ethanol, ether, and other organic solvents .

Scientific Research Applications

Electrochemical Detection of Pesticides

Ethyl 2-fluoro-2-phenylacetate has been utilized in the design and fabrication of biomimetic smart materials for the electrochemical detection of carbendazim pesticides . These materials are particularly important for monitoring pesticide levels in agricultural products, ensuring they remain within safe limits for consumption. The compound’s role in creating molecularly imprinted polymers (MIPs) enhances the selectivity and sensitivity of these sensors, making them a valuable tool in environmental monitoring and food safety.

Photocatalytic Synthesis of Ester Derivatives

In the field of photocatalysis, Ethyl 2-fluoro-2-phenylacetate plays a crucial role in the synthesis of ester derivatives . These reactions are fundamental in the production of pharmaceuticals and fine chemicals. The compound’s reactivity under light irradiation allows for the development of novel synthetic pathways, which can lead to the creation of new drugs and materials with improved properties.

Flavorings in Animal Feed

The safety and efficacy of Ethyl 2-fluoro-2-phenylacetate as a flavoring agent have been evaluated for use in animal feed . Its application in this area can enhance the palatability of feed, improving intake and nutrition for various animal species. This not only benefits the health and well-being of the animals but can also contribute to more efficient and sustainable agricultural practices.

Cellulose-Based Multifunctional Materials

Research has shown that Ethyl 2-fluoro-2-phenylacetate can be incorporated into cellulose-based electrospun nanofibers . These nanofibers have a wide array of applications, including water treatment, biomaterials, sensors, and active packaging. The combination of cellulose’s biodegradability with the compound’s properties results in environmentally friendly materials with enhanced functionality.

Pheno-Phospholipid Technology

In the realm of food science and nutrition, Ethyl 2-fluoro-2-phenylacetate contributes to the development of pheno-phospholipids . These specialized molecules combine the health benefits of phenolic compounds with the functional traits of phospholipids, leading to improved antioxidant properties in food products and potential applications in pharmaceutical delivery systems.

Fluorinated Polymers

Lastly, Ethyl 2-fluoro-2-phenylacetate is instrumental in the synthesis of fluorinated polymers . These polymers have diverse applications, including in the creation of flexible electrodes, energy storage devices, and nanogenerators. The compound’s fluorine content imparts unique electrical properties to the polymers, making them suitable for advanced technological applications.

Safety and Hazards

Ethyl 2-fluoro-2-phenylacetate may be corrosive to metals. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist or vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

The future directions of research on Ethyl 2-fluoro-2-phenylacetate could involve exploring its potential applications in various fields, such as the pharmaceutical industry, the food industry, and the perfume industry. Further studies could also focus on improving the synthesis process to increase yield and reduce costs .

properties

IUPAC Name

ethyl 2-fluoro-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMFFTZAVJGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-2-phenylacetate

Synthesis routes and methods

Procedure details

A solution of 21.28 g (0.09 mol) of β-ethoxy-β-trimethylsiloxystyrene (from above) in 200 ml of CFCl3 was cooled to -70° C. and 9.4 g (0.09 mol) of trifluoromethyl hypofluorite were passed into the solution over a period of 3 hours. The reaction mixture was warmed to room temperature and then distilled to give 12.52 g (77% yield) of ethyl α-fluorobenzeneacetate as a colorless liquid: bp 96°-98° C. (4.8 mm); 19F NMR (CFCl3) δ-180.1 ppm (d,J=48 Hz); 1H NMR (CFCl3) δ 1.10 ppm (t,J=7 Hz, 2H), 4.10 ppm (q,J=7 Hz, 2H), 5.66 ppm (d,J=48 Hz, 1H) and 7.1-7.6 ppm (m, 5H). Anal. Calcd. for C10H11FO2 : C, 65.92; H, 6.07; F, 10.43; Found: C, 66.09; H, 6.13; F, 10.33.
Name
β-ethoxy-β-trimethylsiloxystyrene
Quantity
21.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.